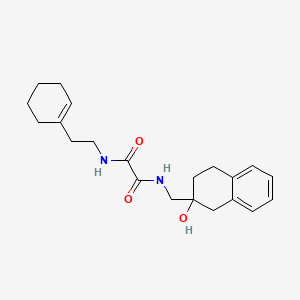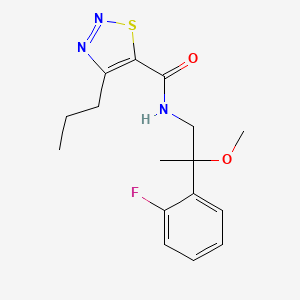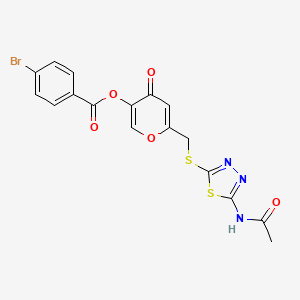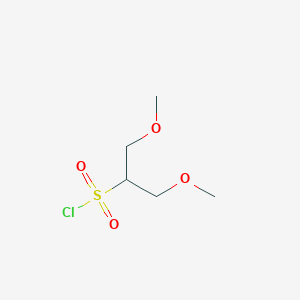![molecular formula C16H13FN4O3 B2417008 8-fluoro-2-(5-methylisoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 1903771-98-1](/img/structure/B2417008.png)
8-fluoro-2-(5-methylisoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-fluoro-2-(5-methylisoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one is a useful research compound. Its molecular formula is C16H13FN4O3 and its molecular weight is 328.303. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antitumor Activity
- A study by Matsumoto et al. (1999) involved the synthesis of tetrahydroimidazo[1,5-a]pyrimidine derivatives, structurally similar to the queried compound, showing potential as antitumor agents against mouse leukemia and human oral epidermoid carcinoma cell lines (Matsumoto et al., 1999).
Fluorescence and Imaging Applications
- Boiadjiev et al. (2006) synthesized fluorinated derivatives, including dipyrrinones, which are structurally related to the compound . These derivatives showed potential as cholephilic fluorescence and 19 F MRI imaging agents for probing liver and biliary metabolism (Boiadjiev et al., 2006).
Metabolism and Transformation Studies
- Lindgren et al. (2013) studied the biotransformation of β-secretase inhibitors, including pyrimidine ring-containing compounds, revealing insights into metabolic pathways and ring transformations relevant to similar structures (Lindgren et al., 2013).
Metalation and Bactericidal Activity
- Bentabed-Ababsa et al. (2010) explored the direct metalation of heteroaromatic esters and nitriles, leading to the synthesis of dipyridopyrimidinones. Some of these compounds showed bactericidal activity against various pathogens (Bentabed-Ababsa et al., 2010).
Antifungal Agent Synthesis
- The synthesis of Voriconazole, a broad-spectrum triazole antifungal agent, involves the use of a pyrimidine derivative, highlighting the utility of such structures in pharmaceutical synthesis (Butters et al., 2001).
Anticancer and Anti-inflammatory Properties
- Rahmouni et al. (2016) synthesized novel pyrazolopyrimidines derivatives, which exhibited significant anticancer and anti-5-lipoxygenase activities, demonstrating the therapeutic potential of pyrimidine-based compounds (Rahmouni et al., 2016).
Antileukemic Activity
- Research by Raffa et al. (2004) on styrylquinazolinones, which are chemically related to the queried compound, showed promising antileukemic activity against various leukemia cell lines (Raffa et al., 2004).
Anti-Inflammatory and Analgesic Agents
- Muralidharan et al. (2019) designed and synthesized pyrimidin-2-ol derivatives showing significant anti-inflammatory and analgesic activities (Muralidharan et al., 2019).
Propiedades
IUPAC Name |
13-fluoro-5-(5-methyl-1,2-oxazole-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN4O3/c1-9-6-13(19-24-9)16(23)20-5-4-12-11(8-20)15(22)21-7-10(17)2-3-14(21)18-12/h2-3,6-7H,4-5,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDICFWMZAMHMID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN4O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(2Z)-3-methyl-2,3-dihydro-1,3-thiazol-2-ylidene]-2,4,6-tris(propan-2-yl)benzene-1-sulfonamide](/img/structure/B2416926.png)
![4-[Methoxy(methyl)sulfamoyl]benzoic acid](/img/structure/B2416927.png)
![2-(7-methoxy-5-(pyridin-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2416930.png)


![2-methyl-6-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine-10-carbonyl)pyridazin-3(2H)-one](/img/structure/B2416936.png)
![4-butoxy-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2416938.png)



![N-(1,3-benzodioxol-5-ylmethyl)-4-{[6-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]methyl}benzamide](/img/structure/B2416943.png)
![6-Oxabicyclo[3.2.1]oct-3-ene-1-carboxylic acid](/img/structure/B2416944.png)
